2-Isobutyl-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H14N2O2. This compound is characterized by a pyrimidine ring substituted with isobutyl and methyl groups, as well as a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes and amines followed by cyclization and functional group modifications. One common method involves the use of a Lewis acid catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing processes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring.
Scientific Research Applications
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Isobutyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyrimidine-5-carboxylic acid
- 4-Isobutylpyrimidine-5-carboxylic acid
- 2-Isobutyl-4-methylpyrimidine
Uniqueness
2-Isobutyl-4-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)4-9-11-5-8(10(13)14)7(3)12-9/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
XBAYPMCXFCTKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CC(C)C |
Origin of Product |
United States |
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